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molecular formula C19H33NO B8354905 N-Dodecyl-O-benzylhydroxylamine

N-Dodecyl-O-benzylhydroxylamine

Cat. No. B8354905
M. Wt: 291.5 g/mol
InChI Key: HTDZMLYJOPPVFD-UHFFFAOYSA-N
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Patent
US04696964

Procedure details

A mixture of 11.55 g of benzyloxyamine hydrochloride, 31.0 g of sodium carbonate and 34.8 ml of dodecylbromide in 100 ml of dimethylformamide is heated at 70° C. for 24 hours, and a further 24 hours at 80° C. The solvent is removed under reduced pressure and the residue is partitioned between water and methylene chloride. The organic layer is washed with water, brine, dried (MgSO4) and evaporated to give an oily residue. Liquid chromatography affords the title compound as a thick oil.
Name
benzyloxyamine hydrochloride
Quantity
11.55 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:17](Br)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>CN(C)C=O>[CH2:28]([NH:10][O:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH3:17] |f:0.1,2.3.4|

Inputs

Step One
Name
benzyloxyamine hydrochloride
Quantity
11.55 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
31 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
34.8 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at 80° C
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and methylene chloride
WASH
Type
WASH
Details
The organic layer is washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)NOCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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